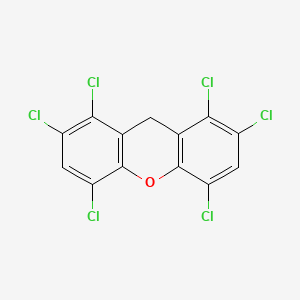

1,2,4,5,7,8-Hexachloro-9H-xanthene

概要

説明

1,2,4,5,7,8-Hexachloro-9H-xanthene is a chlorinated derivative of xanthene, characterized by the presence of six chlorine atoms attached to the xanthene core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions

1,2,4,5,7,8-Hexachloro-9H-xanthene can be synthesized through the chlorination of xanthene derivatives. One common method involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of xanthene in large-scale reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to minimize the formation of unwanted by-products .

化学反応の分析

Types of Reactions

1,2,4,5,7,8-Hexachloro-9H-xanthene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups under appropriate conditions.

Oxidation Reactions: The xanthene core can be oxidized to form xanthone derivatives.

Reduction Reactions: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated xanthenes.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of hydroxylated or aminated xanthenes.

Oxidation: Formation of xanthone derivatives.

Reduction: Formation of partially dechlorinated xanthenes.

科学的研究の応用

Environmental Applications

1. Contaminant Analysis

1,2,4,5,7,8-Hexachloro-9H-xanthene has been identified as an environmental contaminant in various studies. It has been detected at multiple Superfund sites in the United States, where it poses potential health risks to local ecosystems and human populations. For instance, a risk screening analysis indicated that HCX was present in fish from the Woonasquatucket River, raising concerns about cancer and non-cancer health effects for subsistence fishermen consuming contaminated fish .

2. Toxicological Studies

Research has demonstrated that HCX exhibits dioxin-like activity and acute toxicity in animal models. A study conducted on guinea pigs revealed significant toxicity levels associated with HCX exposure. This has implications for understanding the compound's environmental persistence and its potential effects on wildlife and human health .

Pharmaceutical Applications

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of xanthene derivatives, including this compound. Research indicates that certain halogenated xanthones possess antibacterial and antifungal activities. For example, compounds derived from xanthene structures have shown effectiveness against various bacterial strains and fungi . This suggests potential applications in developing new antimicrobial agents.

2. Synthesis of Pharmaceutical Intermediates

The synthesis of halogenated xanthenes is crucial for pharmaceutical applications. HCX can serve as a precursor for synthesizing iodinated fluorescein derivatives and other pharmaceutical compounds with controlled purity levels. The ability to synthesize these compounds with minimal impurities is vital for compliance with international pharmaceutical standards .

Material Science Applications

1. Organic Electronics

this compound is being investigated for its utility in organic electronics. Its properties make it suitable as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The compound's stability and luminescent properties are advantageous for developing advanced electronic materials .

2. Dye Applications

Historically, xanthene derivatives have been used as dyes in textiles and biological staining. HCX's vibrant color properties make it a candidate for use in various coloring applications within the food and cosmetics industries. Its ability to impart color while being stable under various conditions adds to its appeal as a dyeing agent .

Summary of Findings

The following table summarizes the key applications of this compound:

作用機序

The mechanism of action of 1,2,4,5,7,8-Hexachloro-9H-xanthene involves its interaction with cellular components, leading to various biological effects. The compound can interact with enzymes and proteins, altering their function and activity. It may also affect cellular signaling pathways, leading to changes in cell behavior and function .

類似化合物との比較

Similar Compounds

1,2,3,5,7,8-Hexachloro-9H-xanthene: Another chlorinated xanthene derivative with similar properties.

1,2,3,4,5,6-Hexachlorocyclohexane: A chlorinated cyclohexane with different structural and chemical properties.

Uniqueness

1,2,4,5,7,8-Hexachloro-9H-xanthene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective reactivity and stability are required .

生物活性

1,2,4,5,7,8-Hexachloro-9H-xanthene (also known as hexachloroxanthene) is a chlorinated xanthene derivative that has garnered attention for its biological activities and environmental impact. This compound is part of a larger class of xanthenes known for various pharmacological and toxicological properties. Understanding the biological activity of hexachloroxanthene is crucial, particularly in the context of its potential applications and implications in environmental health.

Hexachloroxanthene is characterized by its six chlorine substituents on the xanthene core structure. Its molecular formula is C₁₂H₄Cl₆O, and it has a molecular weight of approximately 372.8 g/mol. The presence of multiple chlorine atoms significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that hexachloroxanthene exhibits a range of biological activities, primarily associated with its environmental persistence and potential toxicity. Key areas of interest include:

- Endocrine Disruption : Studies suggest that hexachloroxanthene may act as an endocrine disruptor, affecting hormonal balance in exposed organisms. Its structural similarity to dioxins allows it to interact with hormone receptors, leading to altered physiological responses .

- Cytotoxicity : In vitro studies have shown that hexachloroxanthene can induce cytotoxic effects in various cell lines. The compound's mechanism of action appears to involve oxidative stress and apoptosis pathways .

- Genotoxicity : Hexachloroxanthene has been implicated in genotoxic effects, with studies indicating DNA damage in treated cells. This raises concerns regarding its carcinogenic potential .

Case Studies

- DeCaprio et al. (1987) : This seminal study evaluated the dioxin-like activity of hexachloroxanthene in laboratory settings. The researchers observed significant alterations in cellular proliferation and viability in various human cell lines exposed to the compound .

- Toxicological Assessments : Various assessments have demonstrated that hexachloroxanthene exposure leads to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage. These findings highlight the importance of understanding the compound's impact on cellular health .

In Vitro Studies

A series of in vitro assays have been conducted to assess the cytotoxicity and genotoxicity of hexachloroxanthene:

- Cell Viability Assays : Using MTT assays across different concentrations revealed that hexachloroxanthene significantly reduces cell viability in a dose-dependent manner.

- DNA Damage Assessment : Comet assays indicated increased DNA strand breaks in cells exposed to hexachloroxanthene compared to control groups.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| DeCaprio et al. (1987) | Human Liver Cells | 25 | Significant cytotoxicity observed |

| Recent Study | A549 (Lung Cancer) | 15 | Induced apoptosis via ROS generation |

Environmental Impact

Given its persistence in the environment and potential for bioaccumulation, hexachloroxanthene poses risks not only to human health but also to wildlife. Its detection in various environmental matrices underscores the need for continued monitoring and assessment.

特性

IUPAC Name |

1,2,4,5,7,8-hexachloro-9H-xanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl6O/c14-6-2-8(16)12-4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)20-12/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJKLXQRMWQYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2Cl)Cl)Cl)OC3=C1C(=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191560 | |

| Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38178-99-3 | |

| Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5,7,8-Hexachloro(9H)xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。